molecular formula C21H21N3O4S B2562266 N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946344-18-9

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2562266
CAS No.: 946344-18-9
M. Wt: 411.48
InChI Key: AMFQWVVALUWTLS-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a phenylisoxazole moiety, a pyrrolidinylsulfonyl group, and a benzamide core. Compounds of this nature are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenylisoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidinylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Coupling with Benzamide: The final step often involves coupling the intermediate with a benzamide derivative using coupling agents such as EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-phenylisoxazol-3-yl)methyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-((5-phenylisoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structural features may also influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-21(22-15-18-14-20(28-23-18)16-6-2-1-3-7-16)17-8-10-19(11-9-17)29(26,27)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFQWVVALUWTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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